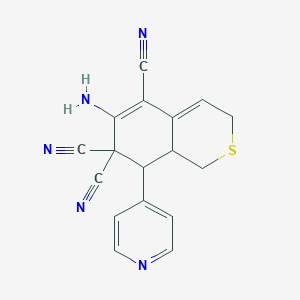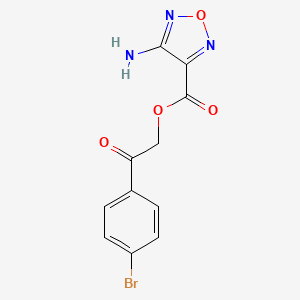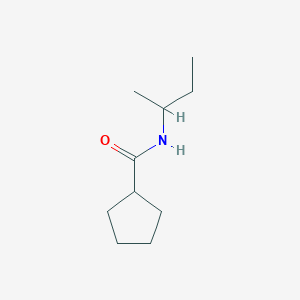![molecular formula C24H34N2O3 B6077346 2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol, commonly known as EBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EBPE is a piperazine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of EBPE is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been suggested that it acts by modulating the activity of certain neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
EBPE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been found to modulate the activity of certain neurotransmitters involved in the regulation of cognitive function. Additionally, it has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
EBPE has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to be relatively safe and non-toxic. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of EBPE. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to investigate its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
In conclusion, EBPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, and has been studied for its potential use in the treatment of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for its study.
Méthodes De Synthèse
EBPE can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzaldehyde with piperazine in the presence of acetic acid to form 1-(4-ethoxybenzyl)piperazine. The second step involves the reaction of 1-(4-ethoxybenzyl)piperazine with 4-ethoxybenzyl chloride in the presence of potassium carbonate to form 1,4-bis(4-ethoxybenzyl)piperazine. The final step involves the reduction of 1,4-bis(4-ethoxybenzyl)piperazine with sodium borohydride in the presence of ethanol to form EBPE.
Applications De Recherche Scientifique
EBPE has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[1,4-bis[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-28-23-9-5-20(6-10-23)17-25-14-15-26(22(19-25)13-16-27)18-21-7-11-24(12-8-21)29-4-2/h5-12,22,27H,3-4,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJWSFDUOIXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,4-Bis(4-ethoxybenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)